molecular formula C16H24ClNO2 B3337496 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide CAS No. 67535-25-5

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide

Cat. No.: B3337496
CAS No.: 67535-25-5
M. Wt: 297.82 g/mol
InChI Key: YJKIMPGVENGVLV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide is a chloroacetamide herbicide structurally characterized by a 2-chloroacetamide backbone with two substituents on the nitrogen atom: a 2,6-diethylphenyl group and a propoxymethyl (CH2-O-CH2CH2CH3) group. This compound shares structural similarities with widely used herbicides such as alachlor, acetochlor, butachlor, and metolachlor, which are known for their pre-emergent activity against grasses and broadleaf weeds in crops like rice and corn . The propoxymethyl substituent distinguishes it from related compounds, influencing its physicochemical properties, environmental behavior, and metabolic pathways.

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-4-10-20-12-18(15(19)11-17)16-13(5-2)8-7-9-14(16)6-3/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKIMPGVENGVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510601
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67535-25-5
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base, followed by the reaction with propoxymethyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Environmental Applications

One of the primary concerns regarding this compound is its role as an environmental contaminant. Research has shown that it is a metabolite of alachlor, an herbicide that has been banned in several regions due to its harmful effects on human health and the environment. The degradation of alachlor and its metabolites, including 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide, has been studied to develop bioremediation strategies.

Case Study: Biodegradation of Alachlor

A study investigated the biodegradation of alachlor using soil-isolated microbial strains. The results indicated that certain fungi and bacteria could effectively degrade alachlor into less harmful substances. For instance:

  • Aspergillus niger showed a degradation rate of 72.6% after 35 days.
  • Xanthomonas axonopodis achieved an impressive degradation rate of 82.1% in the same period.

These findings suggest that utilizing specific microbial strains can enhance the breakdown of hazardous compounds like alachlor, thereby reducing environmental contamination .

Herbicide Formulation

This compound is also relevant in the formulation of herbicides. It can be encapsulated to improve efficacy and reduce environmental impact.

Microencapsulation Techniques

Research has demonstrated that microencapsulation can enhance the stability and controlled release of herbicides. The encapsulation process involves creating microcapsules that contain water-immiscible materials like herbicides. This method is particularly advantageous for acetanilide and thiocarbamate herbicides.

  • Encapsulation Process : The microcapsules are formed by interfacial polycondensation using emulsifiers such as lignin sulfonate salts. This technique allows for high concentrations of active ingredients while maintaining stability and preventing solidification during storage .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have indicated that while it possesses herbicidal properties, it also exhibits moderate toxicity levels, necessitating careful handling and application practices.

Safety Data

The compound's safety data highlights potential health risks associated with exposure:

  • Toxicity Level : Classified as moderately hazardous by WHO.
  • Environmental Impact : Potential endocrine disruptor affecting aquatic ecosystems.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The chloroacetamide herbicides differ primarily in the alkoxyalkyl chain attached to the nitrogen atom and the substitution pattern on the phenyl ring. Key comparisons include:

Compound Substituents on N Molecular Formula Molecular Weight (g/mol) LogP Water Solubility (mg/L) Soil Sorption (Koc)
Target Compound 2,6-diethylphenyl, propoxymethyl C16H24ClNO2 313.8* ~3.3† ~200‡ ~100‡
Alachlor 2,6-diethylphenyl, methoxymethyl C14H20ClNO2 269.8 3.09 240 170
Butachlor 2,6-diethylphenyl, butoxymethyl C17H26ClNO2 311.8 4.50 23 73
Acetochlor 2-ethyl-6-methylphenyl, ethoxymethyl C14H20ClNO2 269.8 3.86 340 250
Metolachlor 2-ethyl-6-methylphenyl, methoxypropyl C15H22ClNO2 283.8 2.90 530 120

*Calculated based on structural analogs.
†Estimated from (logP = 3.37 for a chloromethyl analog).
‡Inferred from trends in alkoxy chain length and hydrophobicity .

Key Observations :

  • Lipophilicity : Longer alkoxy chains (e.g., butoxymethyl in butachlor) increase LogP, reducing water solubility and enhancing soil adsorption. The target compound’s propoxymethyl group places it between alachlor (methoxymethyl) and butachlor in hydrophobicity.
  • The target compound’s intermediate chain length suggests moderate mobility .
Metabolic Pathways and Toxicity

Chloroacetamide herbicides undergo metabolic activation to form reactive intermediates linked to carcinogenicity. Critical pathways include:

N-dealkylation : Cleavage of the alkoxyalkyl chain produces metabolites like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) or 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) .

Aromatic hydroxylation: Further oxidation generates dialkylbenzoquinone imines, DNA-reactive species implicated in tumor formation .

Compound Primary Metabolite Carcinogenicity in Rats Human CYP Isoforms Involved
Target Compound CDEPA* Not studied Likely CYP3A4, CYP2B6†
Alachlor CDEPA Nasal turbinate tumors CYP3A4, CYP2B6
Butachlor CDEPA Stomach tumors CYP3A4, CYP2B6
Acetochlor CMEPA Nasal turbinate tumors CYP3A4, CYP2B6
Metolachlor CMEPA Liver tumors CYP3A4, CYP2B6

*Assumed based on structural similarity to alachlor and butachlor .
†Inferred from acetochlor and butachlor metabolism .

Key Observations :

  • The target compound’s propoxymethyl group likely undergoes N-dealkylation to CDEPA, aligning it with alachlor and butachlor in metabolic activation.
  • Species-specific differences exist: Rat liver microsomes metabolize chloroacetamides faster than human microsomes, suggesting lower human carcinogenic risk .
Environmental Fate and Regulatory Status
  • Degradation : Chloroacetamides are prone to microbial degradation in soil, producing numerous metabolites (e.g., alachlor yields 22 degradates). The target compound’s propoxymethyl group may slow degradation compared to shorter-chain analogs .
  • Regulatory Status: Alachlor is banned in Chile due to carcinogenicity ; similar regulatory scrutiny could apply to the target compound if CDEPA-mediated toxicity is confirmed.
Analytical Methods

Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates chloroacetamides based on hydrophobicity. The target compound’s LogP (~3.3) suggests elution between alachlor (LogP 3.09) and butachlor (LogP 4.50) .

Biological Activity

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its chloroacetamide structure, which contributes to its interaction with biological systems. The compound serves as an intermediate in the synthesis of more complex molecules and has been investigated for its potential interactions with biomolecules .

Antimicrobial Activity

Research has demonstrated that derivatives of 2-chloro-N-alkyl/aryl acetamides exhibit significant antimicrobial properties. A study conducted on various synthesized compounds showed that this compound displayed notable antibacterial activity against several strains of bacteria. The results are summarized in the following table:

Sample Code E. coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853) Staphylococcus aureus (ATCC 25923)
C-3-CPA27 mm29 mm30 mm
C-2-CPA30 mm30 mm36 mm
C-4-MPA26 mm25 mm25 mm

The diameter of inhibition zones indicates the effectiveness of the compound against these pathogens .

The mechanism through which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction can modulate enzymatic activity or receptor-mediated pathways, leading to altered cellular responses. Further studies are needed to delineate the exact molecular targets involved in its action.

Environmental Impact

In addition to its antimicrobial properties, this compound has been studied for its environmental implications. Research indicates that similar chloroacetanilides can pose risks as environmental contaminants, necessitating investigations into their biodegradation by microbial strains. For instance, certain fungi and bacteria have shown potential in degrading related compounds, which could inform bio-remedial strategies .

Therapeutic Potential

The exploration of this compound in medicinal chemistry highlights its potential therapeutic applications. Its structural characteristics may allow it to serve as a scaffold for developing new drugs targeting bacterial infections or other diseases influenced by microbial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Reactant of Route 2
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2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide

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